Technical Guide: Sourcing and Application of N-Boc-5-Fluoroanthranilic Acid
Technical Guide: Sourcing and Application of N-Boc-5-Fluoroanthranilic Acid
Executive Summary
The strategic incorporation of fluorine into pharmaceutical scaffolds—specifically the anthranilic acid (2-aminobenzoic acid) core—is a pivotal technique in modern medicinal chemistry. 5-Fluoroanthranilic acid (2-amino-5-fluorobenzoic acid) serves as a critical intermediate for synthesizing bioactive heterocycles, including quinazolinones, benzodiazepines, and acridines. Its N-Boc protected derivative, 2-((tert-butoxycarbonyl)amino)-5-fluorobenzoic acid (CAS 141940-31-0) , is essential for controlled peptide coupling and solid-phase synthesis (SPPS), preventing premature cyclization and ensuring regioselectivity.
This guide provides a technical roadmap for sourcing, validating, and applying this fluorinated building block, addressing the specific challenge of isomeric ambiguity in commercial catalogs.
Chemical Profile & Identity
The first failure point in sourcing fluorinated anthranilic acids is the confusion between regioisomers. Commercial databases often index multiple isomers with similar names.
Target Compound Specification
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Common Name: N-Boc-5-fluoroanthranilic acid
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IUPAC Name: 2-((tert-butoxycarbonyl)amino)-5-fluorobenzoic acid[1]
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CAS Number: 141940-31-0 (Critical Distinction)[1]
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Molecular Formula: C₁₂H₁₄FNO₄
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Molecular Weight: 255.24 g/mol
The Isomer Trap (Critical Warning)
Researchers must distinguish the target from its inverted isomer, which is frequently listed adjacently in catalogs.
| Feature | Target Compound | Common Impurity / Isomer |
| Structure | 2-Amino -5-fluorobenzoic acid derivative | 5-Amino -2-fluorobenzoic acid derivative |
| CAS Number | 141940-31-0 | 141940-32-1 |
| Application | Quinazolinone/Benzodiazepine Scaffolds | PABA analogs, different bioactivity |
| SMILES | CC(C)(C)OC(=O)Nc1ccc(F)cc1C(=O)O | CC(C)(C)OC(=O)Nc1cc(F)c(C(=O)O)cc1 |
Sourcing Directive: When requesting quotes, explicitly specify the 2-amino position for the Boc group to avoid receiving the 5-amino isomer (CAS 141940-32-1).
Strategic Sourcing & Quality Control
Given the niche status of the N-Boc derivative, commercial stock is often intermittent. A dual-sourcing strategy is recommended: Direct Procurement or In-House Synthesis from the parent acid.
Decision Matrix: Buy vs. Make
Figure 1: Sourcing Decision Tree. Prioritize direct purchase if stock is verified; otherwise, the parent acid (CAS 446-08-2) is a commodity chemical and allows for rapid in-house synthesis.
Supplier Qualification Criteria
When evaluating a supplier for either the parent or the Boc derivative, demand the following:
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H-NMR Verification: Essential to distinguish the 2-amino (anthranilic) vs. 5-amino isomers. Look for the diagnostic shift of the aromatic protons adjacent to the fluorine and the carbamate NH.
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Water Content (Karl Fischer): Anthranilic acids are hygroscopic. High water content can hydrolyze the Boc group during storage or interfere with coupling agents (e.g., HATU/EDC).
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Free Amine Content: For the Boc derivative, free amine indicates deprotection or incomplete synthesis. It will cause self-polymerization during activation.
Technical Synthesis: In-House Protocol
If the N-Boc derivative (CAS 141940-31-0) is unavailable, it can be synthesized from 5-fluoroanthranilic acid (CAS 446-08-2) . Note that standard Boc protection (Boc₂O/DCM) often fails due to the electron-withdrawing carboxyl group at the ortho position and internal hydrogen bonding. A biphasic basic condition is required to deprotonate the amine and facilitate attack on the dicarbonate.
Reaction Mechanism
The reaction utilizes sodium hydroxide to create the transient sodium anthranilate species, which is more nucleophilic than the neutral acid.
Figure 2: Synthetic pathway for Boc protection. The base is critical to disrupt internal H-bonding and activate the aniline nitrogen.
Validated Protocol
Reagents:
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5-Fluoroanthranilic acid (1.0 eq)
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Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)
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Sodium Hydroxide (NaOH) (2.5 eq, 1M aqueous solution)
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1,4-Dioxane (Solvent)
Step-by-Step Procedure:
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Dissolution: In a round-bottom flask, dissolve 5-fluoroanthranilic acid (e.g., 5.0 g) in a mixture of 1,4-dioxane (50 mL) and 1M NaOH (60 mL). The solution should be homogenous.
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Reagent Addition: Cool the solution to 0°C in an ice bath. Add Boc₂O (1.5 eq) dropwise (dissolved in minimal dioxane if solid).
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor by TLC (System: MeOH/DCM 1:9) or LCMS.
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Workup (Critical):
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Evaporate the dioxane under reduced pressure (rotary evaporator).
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Dilute the remaining aqueous residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove unreacted Boc₂O and non-acidic impurities.
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Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 2–3 using 1M HCl or KHSO₄ solution. The product will precipitate as a white solid.
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Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over P₂O₅.
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Yield: Typical yields range from 85–95%.
Application Workflows
The N-Boc group serves two primary functions in this scaffold:
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Protection: Prevents self-condensation (formation of cyclic anhydrides or quinazolinones) during activation of the carboxylic acid.
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Solubility: Increases solubility in organic solvents (DCM, DMF) compared to the zwitterionic parent acid.
Solid-Phase Peptide Synthesis (SPPS)
When using this building block in SPPS (e.g., to create fluorinated benzodiazepine libraries):
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Coupling Reagents: Use HATU/HOAt or DIC/Oxyma . Avoid carbodiimides (EDC/DCC) without additives, as they can induce cyclization to the oxazinone, capping the resin.
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Deprotection: Standard TFA/DCM (1:1) removes the Boc group. Note that after deprotection, the free anthranilic amine is prone to cyclization if an electrophile is present on the adjacent residue.
Quinazolinone Synthesis (One-Pot Cyclization)
For researchers aiming to synthesize 6-fluoro-4(3H)-quinazolinones:
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Coupling: React N-Boc-5-fluoroanthranilic acid with a primary amine (R-NH₂) using EDC/HOBt to form the amide.
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Deprotection/Cyclization: Treat the intermediate with TFA. The Boc group is removed, and the resulting amine can be condensed with an orthoester (e.g., triethyl orthoformate) or an aldehyde followed by oxidation to close the quinazolinone ring.
References
- Synthesis of N-Boc-Anthranilic Acids: Title: Short and Simple Preparation of N-Boc-Protected Anthranilic Acid tert-Butyl Esters from 2-Bromo-Anilines. Source: Synthesis (Thieme Connect).
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Medicinal Chemistry Applications (Fluorine)
- Title: The Impact of Fluorine in Chemical Synthesis: A Look
- Source: NBInno Technical Report.
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URL:[Link]
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Parent Compound Data (5-Fluoroanthranilic Acid)
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Boc Protection Mechanism
- Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Source: Total Synthesis.
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URL:[Link]
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Isomer Identification (CAS Reference)
